Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid
Overview
Description
Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid is a compound with the molecular formula C24H27NO5S2 and a molecular weight of 473.605 g/mol . This compound is known for its unique structure, which includes a benzyl group, an amino group, and a benzylsulfanyl group attached to a propanoate backbone. It is often used in various chemical and biological research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid typically involves the following steps:
Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylsulfanyl.
Amino Group Introduction: The amino group can be introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amino group may form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
S-Benzyl-L-cysteine benzyl ester 4-methylbenzenesulfonate: Similar structure but with different substituents.
O-Benzyl-L-tyrosine benzyl ester 4-methylbenzenesulfonate: Contains a tyrosine backbone instead of a propanoate backbone.
D-Valine benzyl ester p-toluenesulfonate: Contains a valine backbone instead of a propanoate backbone.
Uniqueness
Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid is unique due to its combination of a benzylsulfanyl group and an amino group on a propanoate backbone. This unique structure imparts specific reactivity and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
benzyl 2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXTFAXWXQKPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297883 | |
Record name | benzyl s-benzylcysteinate 4-methylbenzenesulfonate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73995-16-1 | |
Record name | NSC158706 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl s-benzylcysteinate 4-methylbenzenesulfonate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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